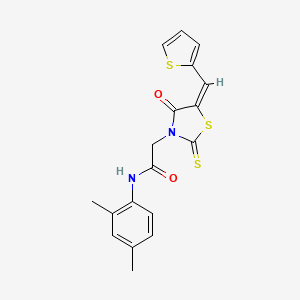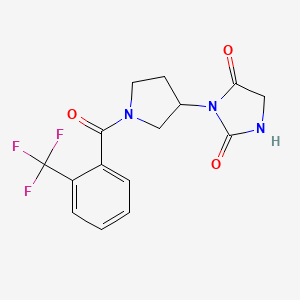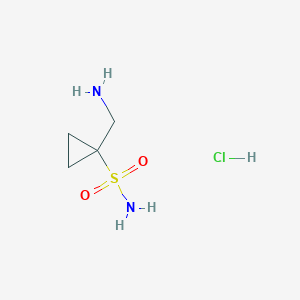
(E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N2O2S3 and its molecular weight is 388.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Antimicrobial Activity
Several studies have been dedicated to synthesizing derivatives of thiazolidinone and evaluating their antimicrobial properties. For instance, derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) showed significant activity against mycobacteria, including Mycobacterium tuberculosis, with certain compounds exhibiting high activity against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). This suggests the potential of these derivatives in developing new antimicrobial agents.
Antitumor and Anticancer Activity
Research has also focused on the antitumor and anticancer potential of thiazolidinone derivatives. A study highlighted the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines. These findings indicate the role of thiazolidinone structures as pharmacophoric groups in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).
Antifibrotic and Anticancer Actions
Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activities. Through efficient one-pot reactions, compounds exhibiting significant reduction in fibroblast viability without affecting cancer cells were identified, presenting a new avenue for antifibrotic therapy research (Kaminskyy et al., 2016).
Synthesis and Complexing Properties
The synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates has been explored for their complexing properties. These compounds, upon treatment with zinc in acetic acid, show potential in membrane processes as sodium cation carriers, pointing towards applications in chemical separation and purification processes (Kosterina et al., 2004).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S3/c1-11-5-6-14(12(2)8-11)19-16(21)10-20-17(22)15(25-18(20)23)9-13-4-3-7-24-13/h3-9H,10H2,1-2H3,(H,19,21)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZGDXDMOWKUCC-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2678246.png)

![2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide](/img/structure/B2678249.png)
![2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2678252.png)
![Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2678253.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B2678254.png)
![(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2678255.png)


![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2678259.png)


![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2678266.png)
